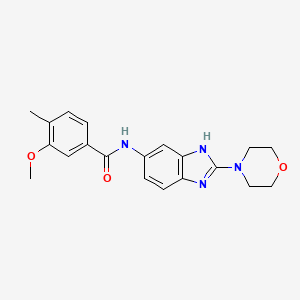
2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as PNU-282987, is a selective agonist of α7-nicotinic acetylcholine receptors (nAChRs). It has potential applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
作用機序
2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide selectively activates α7-nAChRs, which are widely distributed in the brain and play a key role in cognitive function, learning, and memory. Activation of α7-nAChRs by 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide leads to increased release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive processes. 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide also has anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to have antidepressant-like effects in animal models of depression. In addition, 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have neuroprotective properties, reducing neuronal damage and inflammation in animal models of brain injury.
実験室実験の利点と制限
One advantage of 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide is its selectivity for α7-nAChRs, which allows for more precise targeting of these receptors in experimental settings. However, 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide is not suitable for use in human studies due to its potential toxicity and lack of safety data.
将来の方向性
There are several potential future directions for research on 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide. One area of interest is the development of more potent and selective α7-nAChR agonists for use in experimental and clinical settings. Another area of focus is the investigation of the neuroprotective properties of 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide in various neurological disorders, including traumatic brain injury and stroke. Finally, further studies are needed to better understand the biochemical and physiological effects of 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide and its potential therapeutic applications.
合成法
The synthesis of 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 2-(4-butylphenyl)acetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiazole to produce the final product. The synthesis of 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been described in detail in a patent application filed by Pfizer.
科学的研究の応用
2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been found to have antidepressant-like effects in animal models of depression.
特性
IUPAC Name |
2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-2-3-4-12-5-7-13(8-6-12)11-14(18)17-15-16-9-10-19-15/h5-10H,2-4,11H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOQCHUPXJSRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-diamino-3-(4-chlorophenyl)-8-(diethylamino)-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B7495226.png)

![4-bromo-N-[1-(dimethylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B7495250.png)
![4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7495258.png)


![2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B7495297.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide](/img/structure/B7495305.png)

![N-(2,5-dichlorophenyl)-1-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7495318.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7495323.png)
![N-(1,1-dioxothiolan-3-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7495328.png)
![(2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7495334.png)
![N-(8-tricyclo[5.2.1.02,6]decanyl)oxane-4-carboxamide](/img/structure/B7495339.png)